

# Z-D-Meala-OH supplier and purchasing information

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## Compound of Interest

Compound Name: Z-D-Meala-OH

Cat. No.: B554497

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## Z-D-Meala-OH: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Z-D-Meala-OH**, a modified D-alanine derivative with potential applications in muscle biology research. **Z-D-Meala-OH**, also known as N-alpha-Benzylloxycarbonyl-N-alpha-Methyl-D-alanine, is available from various chemical suppliers for research purposes.

## I. Overview and Potential Applications

**Z-D-Meala-OH** is an N-methylated and benzylloxycarbonyl-protected form of D-alanine. While research on this specific compound is emerging, studies on analogous D-alanine derivatives suggest a potential role in mitigating muscle atrophy. One study has shown that a D-alanine analog can prevent muscle wasting by downregulating myostatin, a negative regulator of muscle growth, and promoting the phosphorylation of Akt and ERK, key proteins in muscle hypertrophy signaling pathways<sup>[1]</sup>.

Potential Research Applications:

- In vitro studies of muscle cell growth and differentiation: Investigating the effects of **Z-D-Meala-OH** on myoblast proliferation, differentiation into myotubes, and prevention of atrophy

in cell lines such as C2C12.

- Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by **Z-D-Meala-OH** in skeletal muscle cells.
- Peptide synthesis: Incorporation of a protected, N-methylated D-amino acid into peptide chains to enhance stability and conformational properties.

## II. Supplier and Purchasing Information

**Z-D-Meala-OH** (CAS No. 68223-03-0) can be procured from several chemical suppliers specializing in amino acids, peptides, and biochemical reagents.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Researchers should request certificates of analysis to ensure the purity and identity of the compound.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity
MedchemExpress	68223-03-0	C12H15NO4	237.25 g/mol	>97%
Creative Peptides	68223-03-0	C12H15NO4	237.25 g/mol	>97%
Moldb	68223-03-0	C12H15NO4	237.25 g/mol	~97%

## III. Experimental Protocols

The following are representative protocols that can be adapted for studying the effects of **Z-D-  
Meala-OH** in a research setting.

### A. In Vitro Muscle Atrophy Model with C2C12 Cells

This protocol describes the induction of atrophy in differentiated C2C12 myotubes, which can be used to assess the protective effects of **Z-D-  
Meala-OH**. Atrophy can be induced by serum starvation or treatment with agents like dexamethasone or TNF- $\alpha$ .

Materials:

- C2C12 myoblasts

- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Differentiation Medium: DMEM with 2% Horse Serum (HS)
- Atrophy Induction Medium: Serum-free DMEM or DMEM with 2% HS and an atrophy-inducing agent (e.g., 100 ng/mL TNF- $\alpha$ )
- **Z-D-Meala-OH** stock solution (dissolved in a suitable solvent like DMSO)
- Phosphate Buffered Saline (PBS)

**Procedure:**

- Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows for confluence within 24-48 hours.
- Differentiation: Once cells reach approximately 90% confluence, replace the growth medium with differentiation medium. Refresh the differentiation medium every 48 hours for 4-7 days to allow for the formation of multinucleated myotubes.
- Atrophy Induction and Treatment:
  - Replace the differentiation medium with the atrophy induction medium.
  - In parallel wells, treat the myotubes with the atrophy induction medium containing various concentrations of **Z-D-Meala-OH**. Include a vehicle control.
  - Incubate for 24-72 hours.
- Analysis: Assess the extent of muscle atrophy and the protective effect of **Z-D-Meala-OH** using methods such as:
  - Microscopy: Capture images to visually assess myotube morphology and diameter.
  - Immunofluorescence: Stain for muscle-specific proteins like myosin heavy chain to quantify myotube size.

- Western Blotting or qPCR: Analyze the expression of atrophy markers (e.g., MuRF1, MAFbx/atrogin-1) and key signaling proteins (e.g., myostatin, phosphorylated Akt, phosphorylated ERK).

## B. Myostatin Expression Assay

To investigate the effect of **Z-D-Meala-OH** on myostatin levels, a key negative regulator of muscle mass, a quantitative immunoassay can be performed on cell lysates or conditioned media.

Materials:

- C2C12 myotubes treated as described above.
- Cell lysis buffer.
- Commercial Myostatin ELISA kit.

Procedure:

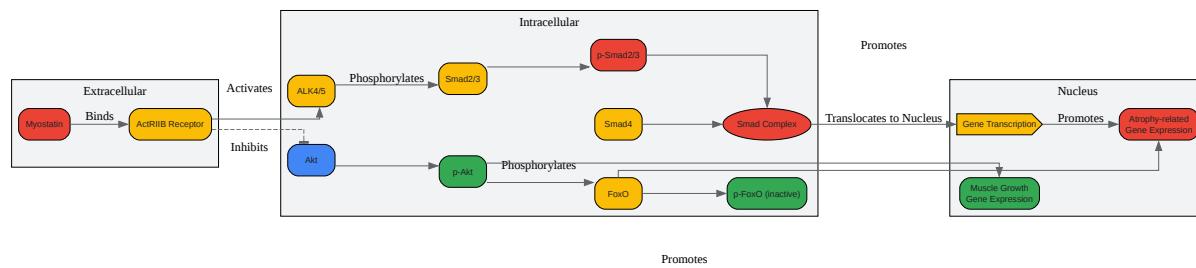
- Sample Collection: Collect cell lysates or conditioned media from treated and control C2C12 myotubes.
- ELISA: Follow the manufacturer's protocol for the myostatin ELISA kit to quantify the concentration of myostatin in each sample.
- Data Analysis: Compare the myostatin levels between untreated, atrophy-induced, and **Z-D-Meala-OH**-treated groups to determine the effect of the compound on myostatin expression and/or secretion.

## IV. Signaling Pathways and Visualization

Research suggests that D-alanine analogs may exert their pro-muscle effects by modulating the myostatin and Akt/ERK signaling pathways. The binding of myostatin to its receptor, ActRIIB, initiates a signaling cascade that leads to the phosphorylation of Smad2/3, which in turn inhibits muscle growth. Myostatin signaling can also reduce the activity of Akt, a key promoter of muscle protein synthesis. Conversely, activation of the Akt and ERK pathways promotes muscle hypertrophy.

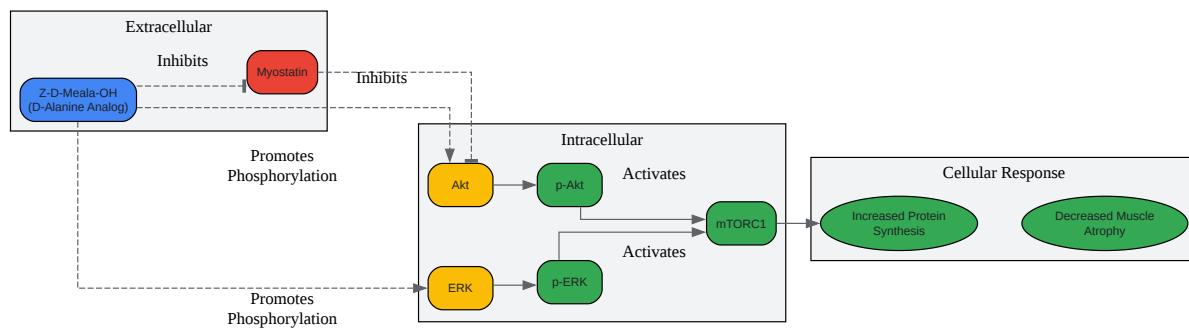
The proposed mechanism of action for a D-alanine analog like **Z-D-Meala-OH** involves the inhibition of myostatin, leading to a downstream activation of the Akt/ERK pathway, thereby promoting muscle growth and preventing atrophy.

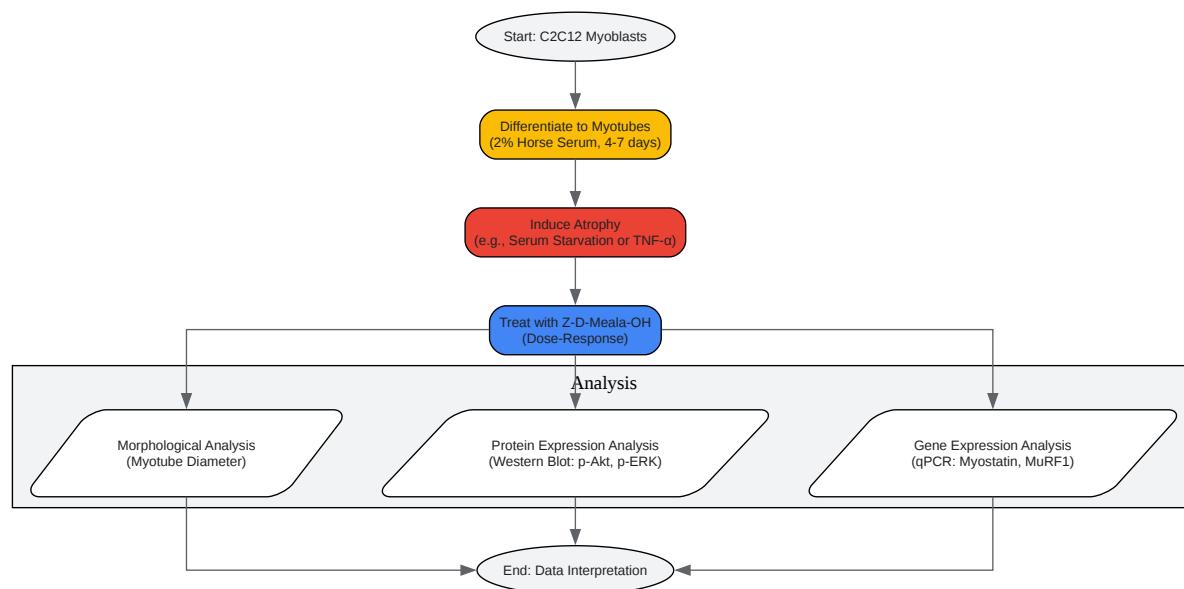
Below are Graphviz diagrams illustrating the relevant signaling pathways and a hypothetical experimental workflow.



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Caption: Myostatin signaling pathway leading to muscle atrophy.



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## References

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